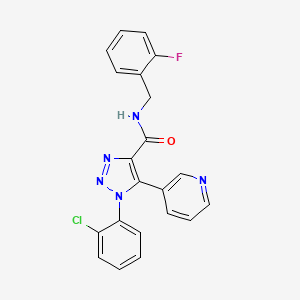
(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound combines elements from isoquinolines, pyridines, and tetrahydrofuran, providing a unique framework for chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Initial Synthesis: : Begin with the preparation of 3,4-dihydroisoquinoline through Pictet-Spengler condensation.
Formation of the Pyridine Ring: : Utilize a reaction between the prepared 3,4-dihydroisoquinoline and a suitable pyridine derivative under controlled conditions.
Introduction of the Tetrahydrofuran Group: : Perform an etherification reaction to attach the tetrahydrofuran group to the pyridine ring.
Reaction conditions often include the use of catalysts, solvents like toluene, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production mirrors laboratory methods but emphasizes efficiency and scalability. Common techniques include flow chemistry for continuous synthesis and large-scale reactors for optimal mixing and heat management.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone undergoes various chemical reactions:
Oxidation: : Can be oxidized at specific sites to form more reactive intermediates.
Reduction: : Can be reduced to manipulate the functional groups present in the compound.
Substitution: : Aromatic substitution reactions can modify the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro groups under appropriate conditions.
Major Products
The reactions yield various derivatives, such as hydroxylated or alkylated products, depending on the reagents and conditions.
Scientific Research Applications
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has broad applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its structural complexity.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Can modulate biochemical pathways by binding to specific sites, altering protein function, or influencing cellular signaling.
Comparison with Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone stands out due to its unique structural elements that combine isoquinoline and pyridine functionalities with tetrahydrofuran. Similar compounds include:
Isoquinoline Derivatives: : Known for their pharmacological properties.
Pyridine Ethers: : Noted for their chemical reactivity.
Tetrahydrofuran-linked Compounds: : Valued for their stability and versatility.
Conclusion
This compound is a compound of significant interest across various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in research and industry. By understanding its synthesis, reactions, and applications, scientists can leverage its potential to advance multiple fields.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQICKERRFWGIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
![ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2378258.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)




![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)


![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)
